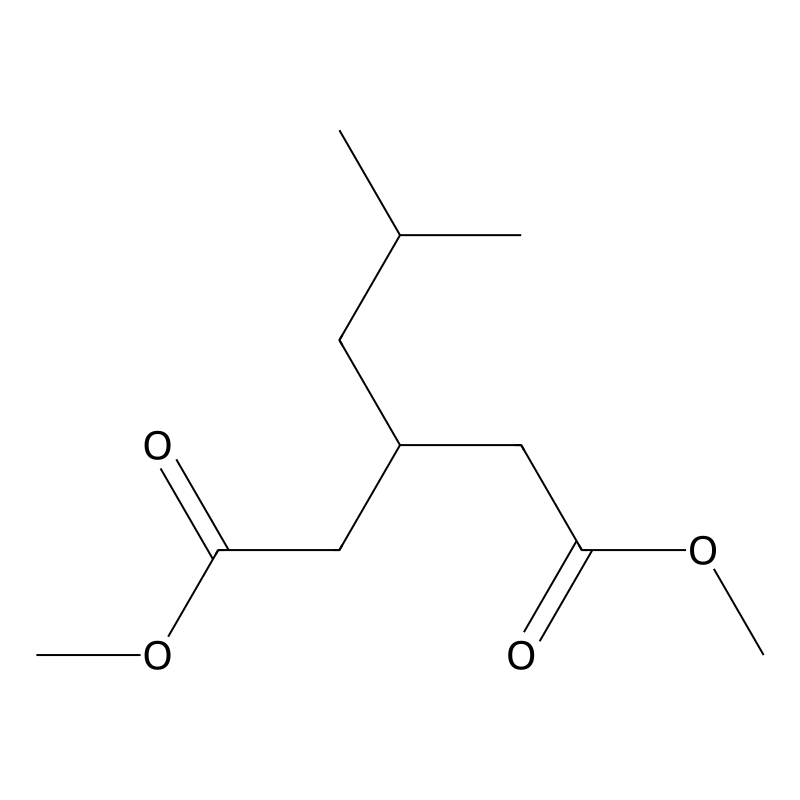1,5-Dimethyl 3-(2-methylpropyl)pentanedioate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1,5-Dimethyl 3-(2-methylpropyl)pentanedioate is an ester compound characterized by the presence of two methyl groups at the first and fifth carbon positions and a branched alkyl group (2-methylpropyl) at the third carbon of the pentanedioate backbone. This compound is part of a broader class of dimethyl esters derived from pentanedioic acid, which is commonly utilized in various chemical applications.
PubChem Entry
A record for the compound exists in the PubChem database, a resource for information on chemical substances and bioassays. However, the PubChem page mainly provides basic physical and chemical property information, and does not اشاره (ishara - indicate) any specific scientific research applications [].
CAS Registry
A search of the Chemical Abstracts Service (CAS) registry using the compound's CAS number (145328-03-6) yields no results for scientific publications or patents mentioning the compound.
Further Exploration
If you require further information on Dimethyl 3-(2-methylpropyl)pentanedioate, here are some suggestions:
- Scientific Literature Search: Conduct a more comprehensive search of the scientific literature using databases like ScienceDirect, Scopus, or Web of Science. You can use the CAS number or keywords related to the compound's structure or potential properties to refine your search.
- Contact Chemical Suppliers: Some chemical suppliers may have information on the intended uses of the compound, although this information may not be specific to scientific research.
The chemical reactivity of 1,5-dimethyl 3-(2-methylpropyl)pentanedioate primarily involves hydrolysis and transesterification. Hydrolysis can occur under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and alcohols. The transesterification reaction allows for the exchange of the alkoxy group with another alcohol, facilitating the synthesis of various esters.
1,5-Dimethyl 3-(2-methylpropyl)pentanedioate can be synthesized through several methods:
- Esterification: This involves reacting pentanedioic acid with 2-methylpropan-1-ol in the presence of a catalyst such as sulfuric acid.
- Transesterification: This method utilizes dimethyl glutarate and 2-methylpropan-1-ol to yield the desired ester.
- Enzymatic Hydrolysis: As noted in patent literature, lipase B from Candida antarctica can be employed for selective hydrolysis, yielding high enantiomeric excess of specific isomers .
The primary applications of 1,5-dimethyl 3-(2-methylpropyl)pentanedioate include:
- Chemical Intermediates: It serves as a precursor in the synthesis of agrochemicals, pharmaceuticals, and dyes.
- Plasticizers: Its ester nature allows it to be used in formulations to enhance flexibility and durability.
- Solvents: It can function as a solvent in various organic reactions due to its moderate polarity.
Interaction studies involving 1,5-dimethyl 3-(2-methylpropyl)pentanedioate focus on its behavior in biological systems and its effects on enzymes or receptors. Preliminary assessments suggest that esters can modulate enzyme activity, influencing metabolic pathways. Further research is necessary to elucidate specific interactions with biological targets.
Several compounds share structural similarities with 1,5-dimethyl 3-(2-methylpropyl)pentanedioate. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Dimethyl glutarate | Contains a five-carbon chain with two methyl esters | Commonly used as a solvent and plasticizer |
| Diisobutyl glutarate | Similar backbone but with isobutyl groups | Higher molecular weight; used as a plasticizer |
| Dimethyl succinate | Four-carbon chain with two methyl esters | Shorter chain; used in organic synthesis |
| Dimethyl adipate | Six-carbon chain with two methyl esters | Longer chain; utilized in polymer production |
Uniqueness of 1,5-Dimethyl 3-(2-methylpropyl)pentanedioate
1,5-Dimethyl 3-(2-methylpropyl)pentanedioate stands out due to its unique branched alkyl group (2-methylpropyl), which influences its physical properties and reactivity compared to other similar compounds. This branching can enhance solubility and alter interaction dynamics within








